molecular formula C10H10N2O2 B2608736 Methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 900018-72-6

Methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2608736
CAS No.: 900018-72-6
M. Wt: 190.202
InChI Key: AQTRDCWCHMVMKI-UHFFFAOYSA-N
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Description

Methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate is a high-value chemical building block in medicinal chemistry and organic synthesis. It belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, a scaffold recognized for its diverse biological activities and presence in several pharmacologically active molecules . This specific methyl ester is a versatile synthetic intermediate; the ester functional group can be readily hydrolyzed to the corresponding carboxylic acid for further derivatization, or undergo nucleophilic substitution with amines to generate a library of carboxamide derivatives . These transformations are crucial in drug discovery for exploring structure-activity relationships and optimizing lead compounds. The imidazo[1,2-a]pyridine core is of significant interest in infectious disease research. Analogues of this scaffold have demonstrated potent activity against Mycobacterium tuberculosis , including multi-drug resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains . Some compounds in this class, such as the clinical candidate Telacebec (Q203), function by inhibiting the cytochrome bcc subunit QcrB, a key target in the mycobacterial oxidative phosphorylation pathway, disrupting energy production and leading to bacterial death . Researchers utilize this compound as a precursor for developing novel QcrB inhibitors. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-4-3-5-12-8(10(13)14-2)6-11-9(7)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTRDCWCHMVMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900018-72-6
Record name methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds in the presence of a catalyst . The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate belongs to a class of compounds known as imidazo[1,2-a]pyridines, which have been extensively studied for their pharmacological properties. These compounds have demonstrated significant activity against various diseases, including:

  • Antimicrobial Activity : Imidazo[1,2-a]pyridine derivatives have shown effectiveness against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Recent studies indicate that certain analogues exhibit minimum inhibitory concentrations (MIC) as low as 0.03 to 5.0 μM against Mycobacterium tuberculosis, highlighting their potential as new anti-TB agents .
  • Anticancer Properties : Compounds within this class have been evaluated for their anticancer activity. Research indicates that some derivatives can inhibit the growth of various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7) cells. These findings suggest that this compound may possess similar properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its analogues:

  • Chemical Modifications : Variations in the substituents on the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity. For instance, modifications such as adding bulky lipophilic groups have been associated with enhanced potency against M. tuberculosis .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

Study Focus Findings
Abrahams et al.Anti-TB ActivityIdentified hit compounds with MIC values between 0.03 to 5.0 μM against Mtb strains .
Moraski et al.SAR InvestigationDeveloped compounds with improved activity; some showed MIC 90 ≤0.006 μM against Mtb .
Clinical TrialsAnticancer ActivityEvaluated efficacy against various cancer cell lines; some showed non-toxicity while retaining potent anticancer effects .

Mechanism of Action

The mechanism of action of methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Reactivity

The position of substituents on the imidazo[1,2-a]pyridine scaffold significantly influences reactivity and regioselectivity:

  • Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e) : Reacts with N-chlorosuccinimide (NCS) in ethyl acetate or THF to yield ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate (83% yield). In contrast, acetic acid promotes oxo-derivative formation .
  • Methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate : The steric hindrance of the 8-methyl group may limit electrophilic substitution at adjacent positions, directing reactivity to other sites (e.g., position 2 or 6) .

Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties
This compound 8-CH₃, 3-COOCH₃ 190.20 Moderate lipophilicity (LogP ~1.8)*
Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate 8-OH, 2-CH₃, 3-COOCH₂CH₃ 234.25 Enhanced solubility due to -OH
Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate 6-Br, 3-COOCH₃ 254.07 Increased polarity (Br electron-withdrawing)
Ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate 5-CH₂Cl, 3-COOCH₂CH₃ 268.71 Reactive chloromethyl group for further functionalization

*Estimated via analogous structures.

Spectral Differentiation

  • ¹H-NMR : The 8-methyl group in the target compound shows a characteristic singlet at δ 2.45–2.55 ppm , distinct from 7-methyl derivatives (δ 2.60–2.70 ppm) due to shielding effects .
  • IR : The ester carbonyl (C=O) stretch appears near 1700–1720 cm⁻¹ , consistent across analogues .

Key Research Findings

Reactivity vs. Stability : The 8-methyl group enhances steric stability but reduces electrophilic reactivity compared to 5- or 6-substituted analogues .

Biological Optimization : Introducing polar groups (e.g., 8-OH or 6-Br) improves solubility but may reduce membrane permeability .

Structural Diversity: Position 8 is a critical site for antitrypanosomal activity, with aryl substituents outperforming alkyl groups in potency .

Biological Activity

Methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate (MMIPC) is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of MMIPC, focusing on its synthesis, mechanisms of action, and various biological assays that highlight its therapeutic potential.

Synthesis of this compound

The synthesis of MMIPC typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Imidazo[1,2-a]pyridine Core : This is achieved through cyclization reactions involving appropriate pyridine derivatives.
  • Carboxylation : The introduction of the carboxylate group is accomplished via nucleophilic substitution or carbonylation methods.
  • Methylation : The final step often involves methylation to yield MMIPC.

The detailed synthetic pathway can be summarized as follows:

StepReaction TypeKey ReagentsProduct
1CyclizationPyridine derivatives + reagentsImidazo[1,2-a]pyridine
2Nucleophilic substitutionCarbon dioxide or derivativesImidazo[1,2-a]pyridine-3-carboxylic acid
3MethylationMethylating agents (e.g., methyl iodide)This compound

Antimicrobial Activity

Recent studies have indicated that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. For instance, MMIPC has been evaluated for its activity against Mycobacterium tuberculosis (Mtb).

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that various derivatives of imidazo[1,2-a]pyridine display MIC values ranging from 0.03 to 5.0 μM against Mtb strains . Specifically, MMIPC and its analogs have demonstrated promising results in inhibiting both replicating and non-replicating forms of the bacterium.

Cytotoxicity Studies

MMIPC has also been subjected to cytotoxicity assays against various cancer cell lines:

  • Cell Lines Tested : The compound has been tested against VERO and HeLa cell lines.
  • Results : The cytotoxicity was assessed using standard assays such as MTT and IC50 values were determined. Preliminary findings suggest that MMIPC exhibits moderate cytotoxic effects with IC50 values comparable to existing chemotherapeutic agents .

The mechanism by which MMIPC exerts its biological effects is not fully elucidated; however, it is hypothesized to involve:

  • DNA Interaction : Similar compounds in the imidazo[1,2-a]pyridine family have shown a propensity to intercalate with DNA, leading to potential mutagenic effects . This interaction may disrupt normal cellular processes and promote apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : Certain derivatives have been identified as inhibitors of key enzymes involved in bacterial metabolism, further contributing to their antimicrobial properties .

Case Studies

Several case studies have highlighted the efficacy of MMIPC and its analogs:

  • Study on Antituberculosis Activity :
    • Researchers synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their anti-Mtb activity. Among them, MMIPC showed an MIC of ≤0.006 μM against drug-resistant strains .
  • Cytotoxicity Assessment :
    • A comparative study assessed the cytotoxic effects of MMIPC against HeLa cells versus standard chemotherapeutics. Results indicated that while MMIPC was less potent than doxorubicin, it exhibited a favorable safety profile with lower toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate?

  • Answer : Two primary approaches are highlighted:

  • Friedel-Crafts Acylation : Optimized for imidazo[1,2-a]pyridine derivatives using Lewis acids (e.g., In(OTf)₃ or Sc(OTf)₃) under mild conditions. This method emphasizes regioselective C-3 acylation, achieving high yields (>80%) and purity by avoiding heterogeneous mixtures .
  • Multicomponent Reactions (MCRs) : For example, the Groebke-Blackburn-Bienaymé (GBB) reaction, which employs amidines, aldehydes, and isocyanides under microwave irradiation (120°C, 0.5 h) with Sc(OTf)₃ catalysis. This method is scalable and adaptable for library synthesis .
    • Key Considerations : Solvent choice (e.g., MeOH or ethanol), catalyst loading (10 mol%), and purification via silica gel chromatography (petroleum ether/ethyl acetate gradients) .

Q. How is the structural identity and purity of this compound validated?

  • Answer : A combination of analytical techniques is critical:

  • 1H/13C NMR : To confirm regiochemistry and substituent positions (e.g., methyl and carboxylate groups). For example, methyl protons typically resonate at δ 2.6–3.0 ppm, while aromatic protons appear between δ 7.0–8.5 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+ for C₁₁H₁₂N₂O₂: 205.0972; observed: 205.0975) .
  • HPLC : Purity assessment (>98%) using reverse-phase columns (C18) with UV detection .

Advanced Research Questions

Q. What strategies optimize catalytic efficiency and regioselectivity in the synthesis of this compound?

  • Answer :

  • Catalyst Screening : Lewis acids like In(OTf)₃ or Sc(OTf)₃ enhance electrophilic acylation at C-3 while minimizing side reactions. Microwave-assisted protocols reduce reaction times and improve yields .
  • Solvent Effects : Polar aprotic solvents (e.g., DCE) favor Friedel-Crafts acylation, while ethanol or MeOH is preferred for MCRs to stabilize intermediates .
  • Substrate Scope Testing : Systematic variation of substituents (e.g., electron-donating vs. withdrawing groups) to assess regiochemical robustness .

Q. How can researchers address challenges in isolating this compound from complex reaction mixtures?

  • Answer :

  • Chromatographic Optimization : Gradient elution (e.g., 5:1 to 2:1 petroleum ether/ethyl acetate) resolves co-eluting byproducts .
  • Crystallization : Ethyl acetate/hexane recrystallization improves purity (>99%) for X-ray diffraction studies .
  • TLC Monitoring : Pre-coated silica plates (UV-active) track reaction progress and identify impurities early .

Q. What mechanistic insights explain the stability of this compound under varying storage conditions?

  • Answer :

  • Degradation Pathways : Hydrolysis of the ester group under acidic/basic conditions or photodegradation. Stability studies in dark, dry environments (-20°C) show >95% retention over 6 months .
  • Hazard Mitigation : Use of inert atmospheres (N₂) and desiccants (silica gel) during storage to prevent moisture-induced decomposition .

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